Chemical structure and properties of 1-Amino-3-(2-fluorophenyl)propan-2-ol
Chemical structure and properties of 1-Amino-3-(2-fluorophenyl)propan-2-ol
An In-Depth Technical Guide to 1-Amino-3-(2-fluorophenyl)propan-2-ol: Structure, Properties, Synthesis, and Therapeutic Potential
Abstract
1-Amino-3-(2-fluorophenyl)propan-2-ol is a fluorinated amino alcohol that represents a valuable chiral building block in modern medicinal chemistry. As a member of the phenylpropanolamine class, its structural motif is of significant interest for the development of pharmacologically active agents. The strategic incorporation of a fluorine atom on the phenyl ring can enhance critical drug-like properties, including metabolic stability and target binding affinity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, a proposed synthetic pathway, and the potential therapeutic relevance of this compound, particularly highlighting its role as a versatile synthon for complex molecular architectures in drug discovery.
Introduction
Phenylpropanolamines are a class of compounds that form the structural core of numerous pharmaceuticals and biologically active molecules. Their utility spans a wide range of therapeutic areas, from central nervous system (CNS) agents to cardiovascular drugs. In contemporary drug design, the introduction of fluorine into a lead molecule is a well-established strategy to modulate its pharmacokinetic and pharmacodynamic profile. Fluorine's high electronegativity and small size can alter pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding interactions with target proteins.
This guide focuses specifically on the 2-fluoro isomer, 1-Amino-3-(2-fluorophenyl)propan-2-ol. While isomers like (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol are recognized as key intermediates in the synthesis of advanced targeted therapies such as the AKT inhibitor Capivasertib (AZD5363)[1], the 2-fluoro analogue remains a compound of high interest for researchers exploring novel chemical space. This document serves as a technical resource for scientists and drug development professionals, offering foundational knowledge and practical insights into the chemistry and potential applications of this specific chiral building block.
Chemical Structure and Physicochemical Properties
Molecular Structure
The fundamental structure of 1-Amino-3-(2-fluorophenyl)propan-2-ol consists of a propan-2-ol backbone substituted with an amino group at the C1 position and a 2-fluorophenyl group at the C3 position.
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IUPAC Name: 1-Amino-3-(2-fluorophenyl)propan-2-ol
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Molecular Formula: C₉H₁₂FNO
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Molecular Weight: 169.20 g/mol
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CAS Number: 135334-31-5 (Note: This CAS number is inconsistently assigned in some databases and may also refer to other substances; verification is recommended).
Caption: Chemical structure of 1-Amino-3-(2-fluorophenyl)propan-2-ol.
Stereochemistry
The molecule possesses a chiral center at the C2 carbon atom, which is bonded to a hydroxyl group, a hydrogen atom, an aminomethyl group, and a (2-fluorophenyl)methyl group. Consequently, it exists as a pair of enantiomers, (R)- and (S)-1-Amino-3-(2-fluorophenyl)propan-2-ol. In pharmaceutical applications, it is often imperative to use a single, pure enantiomer, as the biological activity and toxicity profiles of stereoisomers can differ significantly[1]. The synthesis of enantiomerically pure forms is therefore a critical consideration for its use in drug development.
Physicochemical Properties
Quantitative data for the specific 2-fluoro isomer is not extensively published. The following table includes data for the closely related 3-fluoro isomer and general properties expected for this class of compounds. Researchers should perform their own characterization for the 2-fluoro isomer.
| Property | Value / Expected Value | Source / Rationale |
| Physical Form | Expected to be a powder or oil at room temperature. | Based on related compounds[2]. |
| Molecular Weight | 169.20 g/mol | Calculated from formula C₉H₁₂FNO. |
| Melting Point | Not available. Related chloro-analogues melt around 53-56 °C[1]. | Extrapolation from similar structures. |
| Boiling Point | High boiling point expected due to polar functional groups. | Based on general properties of amino alcohols[3]. |
| Solubility | Likely soluble in polar organic solvents (Methanol, Ethanol, DMSO). Moderate water solubility expected. | Based on the presence of polar amino and hydroxyl groups[1]. |
| pKa (Basic) | Expected in the range of 9-10 for the primary amine. | Typical for primary amines[1]. |
Synthesis and Characterization
Rationale for Synthetic Strategy
A robust and stereocontrolled synthesis is essential for producing 1-Amino-3-(2-fluorophenyl)propan-2-ol for research and development. A common and effective strategy for synthesizing 1,2-amino alcohols involves the nucleophilic ring-opening of an epoxide or an aziridine intermediate. The aziridine-based route offers a reliable method for installing the amine and alcohol functionalities with predictable stereochemistry. The proposed workflow begins with a commercially available starting material, 2-fluorobenzaldehyde, and proceeds through a multi-step sequence.
Proposed Synthetic Workflow
The synthesis can be logically divided into two main stages: the formation of a key intermediate, a substituted aziridine, followed by its regioselective ring-opening to yield the final product.
Caption: Proposed synthetic workflow for 1-Amino-3-(2-fluorophenyl)propan-2-ol.
Detailed Experimental Protocol (Exemplary)
This protocol is a representative method adapted from procedures for structurally similar compounds[4][5]. Causality: Each step is designed to achieve a specific chemical transformation, with reagent choices based on established organic synthesis principles.
Step A: Synthesis of the Aziridine Intermediate
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Objective: To create the strained three-membered aziridine ring which will serve as the electrophile in the subsequent step.
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Procedure:
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To a solution of a suitable starting material, such as an α,β-unsaturated ester or nitrile derived from 2-fluorobenzaldehyde (e.g., via a Baylis-Hillman reaction), in a suitable solvent like methanol, add a source of nitrogen, such as sodium azide (NaN₃).
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Stir the reaction at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
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Reduce the resulting azido group to a primary amine, which can then be protected or cyclized to form the N-H aziridine. A common method is reduction using triphenylphosphine followed by hydrolysis or direct reduction with a reagent like lithium aluminum hydride (LiAlH₄).
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Purify the crude aziridine intermediate using column chromatography on silica gel.
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Step B: Reductive Ring-Opening of the Aziridine
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Objective: To open the aziridine ring regioselectively to form the desired 1,2-amino alcohol. The nucleophile (in this case, a hydride) will attack the less sterically hindered carbon, and the choice of reducing agent is critical.
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Procedure:
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Dissolve the purified aziridine intermediate from Step A in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C in an ice bath.
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Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄). Rationale: LiAlH₄ provides a source of hydride (H⁻) that will attack the less hindered carbon of the aziridine ring, leading to the desired propanol structure.
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Allow the reaction to warm to room temperature and stir for several hours until TLC indicates the consumption of the starting material.
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Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.
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Filter the resulting mixture and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Step C: Purification and Characterization
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Objective: To isolate the pure product and confirm its identity and purity.
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Procedure:
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Combine the organic extracts from Step B, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 1-Amino-3-(2-fluorophenyl)propan-2-ol.
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Analytical Characterization
The identity and purity of the synthesized compound must be rigorously confirmed using a suite of standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework of the molecule.
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Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
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Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the O-H stretch of the alcohol, the N-H stretch of the amine, and C-F bond vibrations.
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High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric purity of the final product[6].
Applications in Drug Discovery and Development
Role as a Chiral Building Block
1-Amino-3-(2-fluorophenyl)propan-2-ol is a versatile chiral synthon. The primary amine and secondary alcohol moieties offer two distinct points for further chemical modification, allowing for its incorporation into a wide variety of more complex molecular scaffolds. It can be used in the synthesis of peptide mimics, chiral ligands, and as a core fragment in the assembly of drug candidates.
Pharmacological Context and Therapeutic Potential
While direct pharmacological data on this specific isomer is limited, its structural similarity to known pharmacologically active molecules provides a strong basis for its potential applications.
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Kinase Inhibitors: As previously mentioned, the related (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol is a key synthon for the pan-AKT inhibitor Capivasertib[1]. This suggests that the 1-amino-propan-2-ol scaffold bearing a fluorophenyl group is a privileged structure for targeting protein kinases, which are critical targets in oncology and immunology. The 2-fluoro isomer could be used to synthesize analogues of Capivasertib or other kinase inhibitors to explore structure-activity relationships and potentially improve potency, selectivity, or pharmacokinetic properties.
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Central Nervous System (CNS) Agents: Phenylpropanolamine derivatives have a long history as CNS-active agents. Related compounds, such as 1-(3-Fluorophenyl)propan-2-amine, have been investigated as dopamine and serotonin reuptake inhibitors[7]. The presence of the hydroxyl group and the specific fluorine substitution pattern in 1-Amino-3-(2-fluorophenyl)propan-2-ol could modulate its interaction with CNS targets like serotonin receptors (e.g., 5-HT₂A), making it a candidate for developing novel neurological or psychiatric therapies[8].
Safety and Handling
As with many amino alcohols, 1-Amino-3-(2-fluorophenyl)propan-2-ol should be handled with care in a laboratory setting.
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Hazard Statements: Based on similar compounds, it may cause skin irritation, serious eye damage, and respiratory irritation[9]. Harmful if swallowed or inhaled.
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Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents[9].
Conclusion
1-Amino-3-(2-fluorophenyl)propan-2-ol is a chiral molecule with significant potential as a building block in pharmaceutical research and development. Its structure combines the pharmacologically relevant phenylpropanolamine core with a strategically placed fluorine atom, a feature known to confer advantageous properties in drug candidates. While further research is needed to fully elucidate its specific properties and applications, the established importance of its isomers and related compounds strongly suggests its value for the synthesis of novel kinase inhibitors, CNS agents, and other complex therapeutic molecules. The synthetic strategies and analytical considerations outlined in this guide provide a solid foundation for researchers to explore the potential of this promising compound.
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